molecular formula C19H22N2O2S B5579156 8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5579156
M. Wt: 342.5 g/mol
InChI Key: WVVXHRMFGABQGA-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their significant biological activities and complex molecular structures. While specific information on this compound might be scarce, insights can be derived from related structures like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and various diazaspiro decanone derivatives, which have been explored for their potential in medical and chemical research due to unique structural characteristics and biological relevance (Caroon et al., 1981).

Synthesis Analysis

The synthesis of related spiropiperidine motifs, including diazaspiro[4.5]decanones, often involves complex organic reactions like Michael addition or cyclization. These processes are crucial for constructing the spirocyclic framework and integrating diverse functional groups that confer biological activity (Feliu et al., 2004).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanones typically features a spiraled arrangement, combining cyclohexane and piperidine rings. This structural motif is significant in medicinal chemistry due to its conformational stability and potential to interact with biological targets. Crystallography studies provide insights into the arrangement of atoms and bonds within the molecule, crucial for understanding its chemical behavior and biological interactions (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, primarily influenced by their functional groups and the spirocyclic framework. These reactions include but are not limited to, nucleophilic substitutions, oxidations, and reductions, which modify the compound's chemical properties and biological activity (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are determined by the molecular structure and functional groups present in the compound (Quadrelli et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's utility in research and potential therapeutic applications. These properties are significantly influenced by the compound's unique diazaspirodecanone core and substituents, which dictate its role in chemical reactions and biological systems (Thanusu et al., 2012).

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis and Antihypertensive Activity

Research on compounds structurally related to "8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one" has shown promising antihypertensive properties. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and tested for their antihypertensive activity, demonstrating potential as alpha-adrenergic blockers with minimal orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Spiropiperidines, including structures akin to the queried compound, have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists, showing significant potential in addressing bronchoconstriction and other related conditions (Smith et al., 1995).

Therapeutic Applications Beyond Hypertension

Anti-Coronavirus Activity

Studies have identified certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potent activity against human coronavirus, highlighting a potential avenue for antiviral drug development based on this scaffold (Apaydın et al., 2019).

Anxiolytic Potential

Investigations into N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione derivatives have revealed their potential anxiolytic activity, albeit with moderate receptor affinity, suggesting their utility in designing new anxiolytic agents (Kossakowski et al., 1998).

properties

IUPAC Name

8-(1-benzothiophene-5-carbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-20-13-19(12-17(20)22)6-8-21(9-7-19)18(23)15-3-4-16-14(11-15)5-10-24-16/h3-5,10-11H,2,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVXHRMFGABQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)SC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

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